molecular formula C18H17N5O2S3 B2730485 1-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1172489-91-6

1-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea

Cat. No. B2730485
CAS RN: 1172489-91-6
M. Wt: 431.55
InChI Key: ZRQAJSZSTJKLRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C18H17N5O2S3 and its molecular weight is 431.55. The purity is usually 95%.
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Scientific Research Applications

Anti-Cancer Activity

  • A study designed and synthesized a series of receptor tyrosine kinase inhibitors based on the 1,3,4-thiadiazol-2-yl)urea scaffold, demonstrating potent activity against human chronic myeloid leukemia (CML) cell line K562. The compounds exhibited low cellular toxicity and induced apoptosis in the CML cell line, acting through the PI3K/Akt signaling pathway (Li et al., 2019).

Synthesis and Structural Analysis

  • Research on phenyl(trichloromethyl)carbinol's reactions with substituted thioureas led to the formation of various heterocyclic compounds, such as thiazolidinones and thiadiazinones, demonstrating the chemical versatility of thiourea derivatives (Reeve & Coley, 1979).
  • A solvent- and catalyst-free synthesis of dihydroquinazolines using urea as an environmentally benign source of ammonia was developed, highlighting the utility of urea derivatives in green chemistry (Sarma & Prajapati, 2011).

Biological Properties and Structural Analysis

  • Schiff bases derived from 1,3,4-thiadiazole compounds were synthesized and analyzed for their DNA protective ability and antimicrobial activity. The study underscores the potential of thiadiazole derivatives in pharmacology and medicinal chemistry (Gür et al., 2020).
  • The crystal structure of a compound containing a 1,3,4-thiadiazole moiety was analyzed, providing insights into the structural properties of such compounds (Malinovskii et al., 2000).

Antimicrobial Activity

  • Novel 1,3,4-thiadiazole derivatives exhibited antibacterial and antifungal activities, demonstrating the potential of these compounds in addressing microbial resistance (Ram et al., 2016).

properties

IUPAC Name

1-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S3/c24-15(23-9-3-6-12-5-1-2-7-13(12)23)11-27-18-22-21-17(28-18)20-16(25)19-14-8-4-10-26-14/h1-2,4-5,7-8,10H,3,6,9,11H2,(H2,19,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQAJSZSTJKLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea

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